molecular formula C11H13N3O4 B2431022 2-Morpholino-5-nitrobenzamide CAS No. 50891-29-7

2-Morpholino-5-nitrobenzamide

Cat. No.: B2431022
CAS No.: 50891-29-7
M. Wt: 251.242
InChI Key: CNBIDKVMOLXLNT-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a morpholine ring attached to a benzamide structure, with a nitro group at the 5-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-5-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine group. One common method includes the following steps:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Morpholine Introduction: The nitrated benzamide is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Reduction: 2-Morpholino-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Morpholino-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-Morpholino-5-aminobenzamide: A reduced form of 2-Morpholino-5-nitrobenzamide with an amino group instead of a nitro group.

    2-Morpholino-5-chlorobenzamide: A compound with a chlorine atom at the 5-position instead of a nitro group.

Uniqueness: this compound is unique due to its combination of a nitro group and a morpholine ring, which imparts distinct chemical and biological properties. The nitro group allows for various chemical modifications, while the morpholine ring enhances its solubility and bioavailability.

Properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIDKVMOLXLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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